4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone
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Overview
Description
4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyridinyl group, and a methylsulfonyl group. These functional groups contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable starting materials such as acetylacetone and ammonium acetate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyridine intermediate.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, typically using methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone involves its interaction with molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can bind to and inhibit specific enzymes, affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Inducing Oxidative Stress: It can generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine
- 2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone
Uniqueness
4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-9-8-10(2)16-14(13(9)21(3,17)18)22(19,20)12-6-4-11(15)5-7-12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCLLQCLTAPATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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